9,11-Octadecadienoic acid, methyl ester, (9Z,11E)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,11-Octadecadienoic acid, methyl ester, (9Z,11E)- typically involves the esterification of 9,11-octadecadienoic acid with methanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .
Industrial Production Methods
In industrial settings, the production of 9,11-Octadecadienoic acid, methyl ester, (9Z,11E)- can be achieved through large-scale esterification processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
9,11-Octadecadienoic acid, methyl ester, (9Z,11E)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated fatty acid methyl esters.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated fatty acid methyl esters.
Substitution: Amides and esters with different alkyl or aryl groups.
Scientific Research Applications
9,11-Octadecadienoic acid, methyl ester, (9Z,11E)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in cellular metabolism and signaling pathways.
Medicine: Investigated for its potential anticancer properties and effects on lipid metabolism.
Industry: Utilized in the production of bio-based lubricants and as an additive in polymer formulations
Mechanism of Action
The mechanism of action of 9,11-Octadecadienoic acid, methyl ester, (9Z,11E)- involves its interaction with cellular membranes and enzymes. It can modulate the activity of enzymes involved in lipid metabolism, such as lipases and desaturases. Additionally, it may influence signaling pathways related to inflammation and cell proliferation, contributing to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
9,11-Octadecadienoic acid, methyl ester, (9Z,11E)-: Conjugated linoleic acid ester with potential anticancer properties.
9(Z),11(E),13(E)-Octadecatrienoic acid, methyl ester: Another polyunsaturated fatty acid methyl ester with similar applications but different double bond configuration.
Uniqueness
9,11-Octadecadienoic acid, methyl ester, (9Z,11E)- is unique due to its specific double bond configuration, which imparts distinct chemical and biological properties. Its conjugated double bonds make it more reactive in certain chemical reactions and may enhance its biological activity compared to other similar compounds .
Properties
CAS No. |
13058-52-1 |
---|---|
Molecular Formula |
C19H34O2 |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
methyl octadeca-9,11-dienoate |
InChI |
InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h8-11H,3-7,12-18H2,1-2H3 |
InChI Key |
KVIWYYOMPLJRMC-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCC/C=C/C=C\CCCCCCCC(=O)OC |
SMILES |
CCCCCCC=CC=CCCCCCCCC(=O)OC |
Canonical SMILES |
CCCCCCC=CC=CCCCCCCCC(=O)OC |
Appearance |
Unit:25 mgSolvent:nonePurity:98+%Physical liquid |
13058-52-1 | |
Synonyms |
(E,Z)-9,11-Octadecadienoic acid methyl ester; (9Z,11E)-Octadecadienoic acid methyl ester; Methyl (9Z,11E)-ocatdecadienoate; Methyl (9Z,11E)-octadecadienoate; Methyl 9-cis-11-trans-linoleate; Methyl 9-cis-11-trans-octadecadienoate; Methyl cis,trans-9, |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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